molecular formula C20H20N4O3S2 B2807657 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 872197-97-2

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2807657
CAS No.: 872197-97-2
M. Wt: 428.53
InChI Key: XMUMRKLBKIWGHB-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide” features a pyrimidine core substituted with a 3,4-dimethylbenzenesulfonyl group at position 5 and a sulfanyl-linked N-phenylacetamide moiety at position 2. This structure integrates sulfonamide and acetamide functionalities, which are common in pharmacologically active molecules. The pyrimidine core may contribute to hydrogen bonding interactions with biological targets, such as enzymes or receptors involved in inflammatory or proliferative pathways .

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-13-8-9-16(10-14(13)2)29(26,27)17-11-22-20(24-19(17)21)28-12-18(25)23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUMRKLBKIWGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps, including the formation of the sulfonylpyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Sulfonylpyrimidine Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the sulfonylpyrimidine structure.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Chloro groups (AS113) increase LogP, favoring membrane penetration but reducing solubility. Fluorine (4-fluorophenyl) balances hydrophobicity and electronic effects .
  • Core Structure : Pyrimidine’s planar structure may enhance π-π stacking compared to triazole, but this requires experimental validation .
  • Binding Affinity : Fluorophenyl derivatives show higher predicted affinity, suggesting electronegative substituents optimize target interactions .

Research Findings and Implications

  • Anti-Exudative Activity : The target compound’s inactivity in triazole systems (3.13) contrasts with active derivatives (e.g., 3.14), emphasizing the role of heterocycle choice .
  • Synthetic Accessibility : The dimethylbenzenesulfonyl group may simplify synthesis compared to halogenated analogs, which require hazardous reagents .
  • Optimization Potential: Introducing fluorine or adjusting methyl group positions could enhance activity while maintaining favorable LogP .

Biological Activity

The compound 2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule with promising biological activity, particularly in medicinal chemistry. Its unique structure combines a pyrimidine core with a sulfonamide and an acetamide group, which may contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3S2C_{22}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of approximately 456.58 g/mol. The structural features include:

  • Pyrimidine ring : Provides a platform for various substitutions.
  • Sulfonyl group : Enhances solubility and potential interactions with biological targets.
  • Acetamide moiety : Imparts stability and may influence binding affinity.

The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, particularly those related to cancer metabolism, such as pyruvate kinase M2 (PKM2) .

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may facilitate interactions with active sites of target enzymes.
  • Receptor Modulation : The compound could alter receptor activities that are crucial in various signaling pathways.

Biological Activity

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation by modulating metabolic pathways .
  • Antibacterial Activity : Related compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections .
  • Anticonvulsant Activity : Some derivatives have been evaluated for their ability to prevent seizures in animal models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerModulates PKM2 activity; inhibits cancer cell growth
AntibacterialEffective against Xanthomonas species
AnticonvulsantProtects against seizures in animal models

Case Studies

  • Cancer Metabolism Modulation :
    • A study demonstrated that compounds structurally related to This compound effectively inhibited PKM2, leading to reduced glucose metabolism in cancer cells .
  • Antibacterial Evaluation :
    • Research showed that derivatives exhibited significant antibacterial activity against Xanthomonas oryzae, with effective concentrations lower than traditional treatments .
  • Anticonvulsant Screening :
    • In vivo studies indicated that certain derivatives provided protection against induced seizures, suggesting potential for developing new anticonvulsant medications .

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